molecular formula C14H16N4O5S B2917385 N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 920233-12-1

N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2917385
CAS No.: 920233-12-1
M. Wt: 352.37
InChI Key: DEDIFYGRBTYZOD-UHFFFAOYSA-N
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Description

N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic chemical compound designed for research purposes. Its structure incorporates a sulfonamide group linked to a 5-methylisoxazole moiety, a configuration found in known inhibitors of carbonic anhydrase (CA) enzymes . Carbonic anhydrase isoforms, such as CA-IX and CA-XII, are recognized as important targets in oncology due to their overexpression in hypoxic tumors, where they are involved in pH regulation and tumor progression . This compound is believed to function by targeting the zinc ion within the active site of carbonic anhydrases, potentially inhibiting their activity. Such inhibition is a validated strategy for emerging anticancer therapies, as it can disrupt the survival mechanisms of cancer cells in the tumor microenvironment . The "tail" approach used in the design of this compound, which involves a flexible linker connecting the zinc-binding group to a tail moiety, is a established method for developing isoform-selective CA inhibitors, aiming to minimize off-target effects on physiologically critical isoforms like CA-I and II . Research into this compound and its analogs may provide valuable insights for developing novel therapeutic agents against hypoxic cancers. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S/c1-9-8-12(18-23-9)17-14(20)13(19)16-7-6-10-2-4-11(5-3-10)24(15,21)22/h2-5,8H,6-7H2,1H3,(H,16,19)(H2,15,21,22)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDIFYGRBTYZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multiple steps, starting with the preparation of the core isoxazole ring. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide may be used to study enzyme interactions and metabolic pathways. Its structural similarity to other biologically active compounds allows for the exploration of new therapeutic targets.

Medicine: The potential medicinal applications of this compound include its use as a precursor for drug development. Its ability to interact with specific biological targets makes it a candidate for the synthesis of new pharmaceuticals.

Industry: In the industrial sector, this compound may be utilized in the production of advanced materials and chemicals. Its unique properties can enhance the performance of various products, from coatings to pharmaceuticals.

Mechanism of Action

The mechanism by which N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The pathways involved in these interactions are often studied to understand the compound's full potential.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues and Substitution Effects

The compound’s structural uniqueness lies in its 5-methylisoxazol-3-yl and 4-sulfamoylphenethyl groups. Below is a comparison with key analogs from the evidence:

Compound Name & ID Key Substituents Molecular Weight Biological Activity/Notes Source
N1-(4-chlorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide 4-chlorobenzyl, 5-methylisoxazole 293.70 No direct activity data; chloro group may enhance potency but increase toxicity risks.
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl, pyridin-2-yl Not provided Umami flavoring agent; NOEL = 100 mg/kg/day; metabolized via oxidation, no hydrolysis.
N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) 3-chloro-4-fluorophenyl, 4-methoxyphenethyl 351.1 (M+H+) Cytochrome P450 inhibitor; fluorophenyl enhances metabolic stability.
N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)...oxalamide (13) Chlorophenyl, hydroxyethyl-thiazole 478.14 HIV entry inhibitor; hydroxyethyl improves solubility; thiazole contributes to binding.
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(...phenyl)oxalamide (1c) Trifluoromethyl, fluoro-phenyl Not provided Anticancer (regorafenib analog); CF3 group enhances lipophilicity and target affinity.
Key Observations:
  • Sulfamoyl vs. Chloro/Methoxy Groups : The sulfamoyl group in the target compound likely improves water solubility compared to chloro or methoxy substituents, which are more lipophilic .
  • Isoxazole vs. Thiazole/Pyridine : The 5-methylisoxazole moiety may offer distinct electronic and steric effects compared to thiazole (in HIV inhibitors) or pyridine (in flavoring agents), influencing target selectivity .
  • Metabolic Stability : Sulfonamides (e.g., sulfamoyl) are generally resistant to hydrolysis but may undergo oxidative metabolism, unlike esters or amides in compounds like S336 .

Biological Activity

N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant case studies that illustrate its applications.

Chemical Structure and Properties

  • Molecular Formula : C14H16N4O5S
  • Molecular Weight : 352.37 g/mol
  • CAS Number : 920233-12-1
  • SMILES Notation : Cc1cc(NC(=O)C(=O)NCCc2ccc(S(N)(=O)=O)cc2)no1

The compound features a 5-methylisoxazole ring and a sulfamoyl group, which are known to influence its biological activity significantly. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of drug design.

Antimicrobial Activity

Research indicates that compounds with sulfamoyl groups exhibit antimicrobial properties. The structural similarity to existing sulfonamide antibiotics suggests that this compound may also possess similar mechanisms, potentially inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Anticancer Potential

Studies have shown that derivatives of isoxazole can exhibit anticancer activity through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. The specific interactions of this compound with cellular pathways involved in cancer progression warrant further investigation.

In Vitro Studies

A study conducted on related isoxazole compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The findings suggested that these compounds could induce cell cycle arrest and apoptosis, indicating their potential as chemotherapeutic agents.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction
A549 (Lung)15Cell cycle arrest
HeLa (Cervical)12Inhibition of proliferation

In Vivo Studies

In vivo studies using animal models have indicated that compounds similar to this compound can reduce tumor size and improve survival rates when administered alongside conventional chemotherapy. These studies highlight the potential for this compound to enhance the efficacy of existing treatments.

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